

The Discovery and Isolation of PD 113271 from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	PD 113271
Cat. No.:	B1678587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of **PD 113271**, a polyene phosphate ester antibiotic isolated from Streptomyces. As an analogue of the well-characterized antitumor agent fostriecin (CI-920), **PD 113271** is of significant interest to the scientific community. This document outlines the experimental protocols for the fermentation of the producing organism and the isolation of the compound, summarizes its biological activity, and describes its mechanism of action.

Discovery and Initial Characterization

PD 113271 was first reported in 1983 as part of a complex of structurally related antitumor agents isolated from the fermentation broth of a new Streptomyces species, later identified as *Streptomyces pulveraceus* subspecies *fostreus*.^[1] Initial characterization revealed that **PD 113271** is a water-soluble phosphate ester containing a conjugated triene system and an α,β -unsaturated δ -lactone.^[1] Its structural similarity to fostriecin (CI-920) has led to its classification as a fostriecin analogue.

Experimental Protocols

While the full, detailed protocol from the original discovery is not readily available in the public domain, the following sections provide a comprehensive guide to the likely methods used for the fermentation of *Streptomyces pulveraceus* and the subsequent isolation and purification of

PD 113271, based on established techniques for *Streptomyces* fermentation and the purification of polyene antibiotics.

Fermentation of *Streptomyces pulveraceus*

The production of **PD 113271** is achieved through submerged fermentation of *Streptomyces pulveraceus*. The following protocol outlines a general procedure for the cultivation of this strain to promote the biosynthesis of the target secondary metabolite.

2.1.1. Media and Culture Conditions

A two-stage fermentation process is typically employed for antibiotic production by *Streptomyces*.

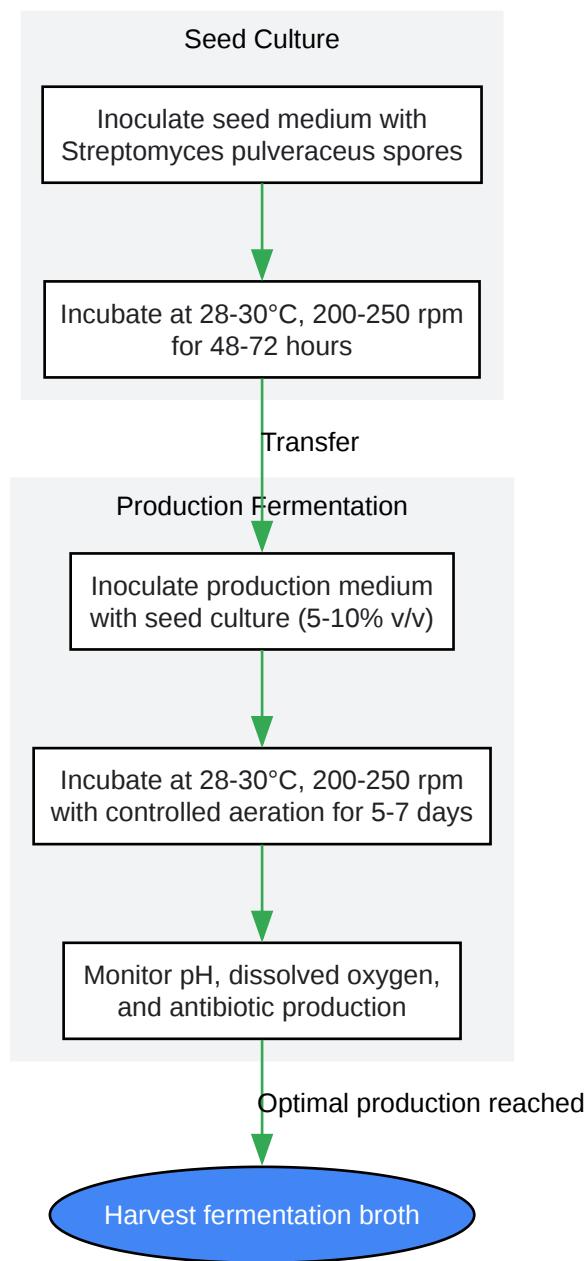
- Seed Culture Medium: A nutrient-rich medium is used to generate a high-density inoculum. A suitable medium would be Tryptic Soy Broth or a specialized seed medium for *Streptomyces*.
- Production Medium: A more complex medium designed to induce secondary metabolism is used for the main fermentation. The composition of this medium is critical for high yields of **PD 113271**. A representative production medium for *Streptomyces* might contain:
 - A primary carbon source (e.g., glucose, starch)
 - A nitrogen source (e.g., soybean meal, yeast extract, peptone)
 - Inorganic salts (e.g., K_2HPO_4 , $MgSO_4 \cdot 7H_2O$)
 - Trace elements

2.1.2. Fermentation Parameters

The following parameters are crucial for optimal growth and antibiotic production:

Parameter	Recommended Range
Temperature	28-30°C
pH	6.8 - 7.2
Agitation	200-250 rpm
Aeration	1.0 - 1.5 vvm (volume of air per volume of medium per minute)
Incubation Time	5-7 days

2.1.3. Fermentation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the fermentation of *Streptomyces pulveraceus*.

Isolation and Purification of PD 113271

PD 113271, being a water-soluble phosphate ester, requires a specific purification strategy. The following protocol is a likely representation of the steps involved.

2.2.1. Extraction and Initial Purification

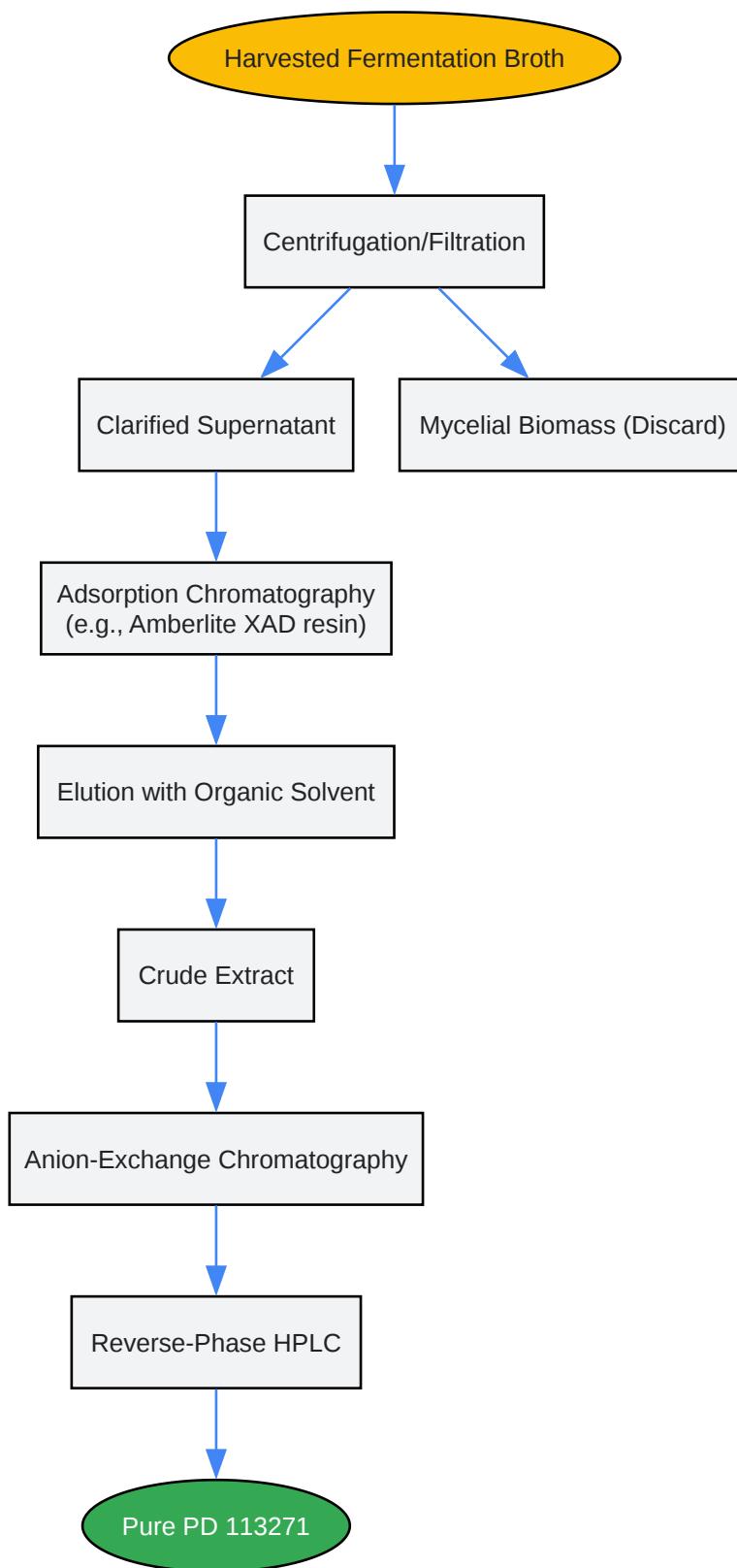
- Cell Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant. The target compound is expected to be in the supernatant.
- Adsorption Chromatography: The clarified supernatant is passed through a column containing a non-ionic adsorbent resin (e.g., Amberlite XAD series) to capture the polyene compounds.
- Elution: The resin is washed with water to remove impurities, and the adsorbed compounds are then eluted with an organic solvent gradient (e.g., methanol or acetone in water).

2.2.2. Chromatographic Purification

Further purification is achieved through a series of chromatographic steps.

- Ion-Exchange Chromatography: Due to the phosphate group, an anion-exchange resin can be used to separate **PD 113271** from other neutral or positively charged molecules.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for obtaining highly pure **PD 113271**. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

2.2.3. Isolation and Purification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **PD 113271**.

Biological Activity and Data

PD 113271 exhibits significant antitumor activity, particularly against leukemia models. The following tables summarize the available quantitative data on its biological activity.

In Vivo Antitumor Activity

The antitumor efficacy of **PD 113271** and its analogues was evaluated in murine L1210 leukemia models. The data is presented as the percentage increase in lifespan (% T/C) of treated mice compared to a control group.

Compound	Optimal Dose (mg/kg/day)	Dosing Schedule	% T/C (L1210 Leukemia)	Reference
PD 113271	25	i.p., daily for 9 days	150	Leopold et al., 1985
Fostriecin (CI-920)	12.5	i.p., daily for 9 days	>207	Leopold et al., 1985
PD 113270	4.0	i.p., daily for 9 days	>207	Leopold et al., 1985

In Vitro Inhibitory Activity of Fostriecin (CI-920)

As a close analogue, the in vitro activity of fostriecin provides valuable insight into the likely potency of **PD 113271**. Fostriecin is a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).

Target Enzyme	IC ₅₀ (nM)	Reference
Protein Phosphatase 2A (PP2A)	1.4 - 3.2	Walsh et al., 1997
Protein Phosphatase 4 (PP4)	~3.0	Hastie et al., 1998
Protein Phosphatase 1 (PP1)	131,000	Walsh et al., 1997
Protein Phosphatase 5 (PP5)	~60,000	Swingle et al., 2009

Mechanism of Action: Inhibition of Protein Phosphatase 2A

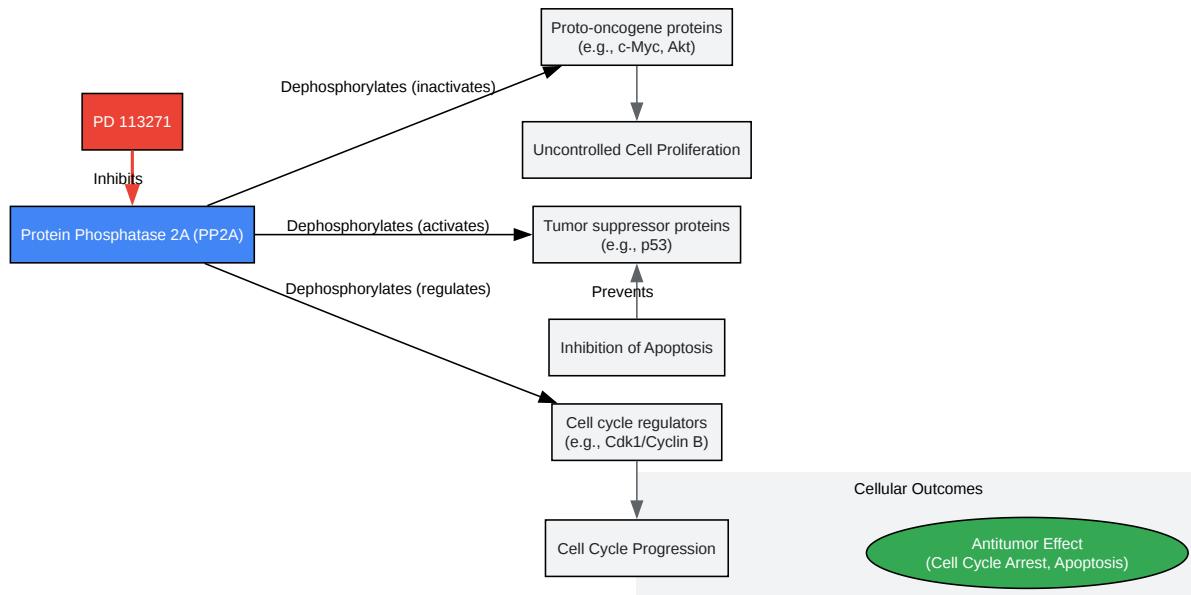
Initially, fostriecin and its analogues were thought to exert their cytotoxic effects through the inhibition of topoisomerase II. However, subsequent research has definitively shown that their primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A) and PP4.[\[2\]](#)

PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, fostriecin and its analogues, including **PD 113271**, lead to the hyperphosphorylation of key regulatory proteins, disrupting normal cellular function and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

The α,β -unsaturated lactone moiety of the fostriecin family of compounds is critical for their inhibitory activity, as it is believed to form a covalent bond with a cysteine residue in the active site of PP2A.

Signaling Pathway of PP2A Inhibition by PD 113271

The following diagram illustrates the central role of PP2A in cellular signaling and how its inhibition by **PD 113271** can lead to an antitumor effect.

[Click to download full resolution via product page](#)

Caption: Inhibition of PP2A by **PD 113271** disrupts key cellular signaling pathways.

Conclusion

PD 113271, a fostriecin analogue isolated from *Streptomyces pulveraceus*, represents a class of potent antitumor agents with a well-defined mechanism of action. Its ability to selectively inhibit protein phosphatase 2A makes it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. Further investigation into its in vitro cytotoxicity against a broader range of cancer cell lines and optimization of its production and purification are warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Isolation of PD 113271 from Streptomyces: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678587#pd-113271-discovery-and-isolation-from-streptomyces>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com